molecular formula C12H17NO3 B8517818 3,4-Dihydroxyphenylacetic acid diethylamide

3,4-Dihydroxyphenylacetic acid diethylamide

Cat. No. B8517818
M. Wt: 223.27 g/mol
InChI Key: ZKYNHGPAFQIJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04493823

Procedure details

This compound was prepared from Compound H using a procedure analogous to that of Compound A, with a yield of 67%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:17][CH3:18])[C:4](=[O:16])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12]C)=[C:8]([O:14]C)[CH:7]=1)[CH3:2].OC1C=C(CC(O)=O)C=CC=1O>>[CH2:17]([N:3]([CH2:1][CH3:2])[C:4](=[O:16])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[C:8]([OH:14])[CH:7]=1)[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(CC1=CC(=C(C=C1)OC)OC)=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)N(C(CC1=CC(=C(C=C1)O)O)=O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.